Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
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Overview
Description
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the Methyl Group: Methylation of the thiophene ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The phenoxyacetamido group can be introduced through an amidation reaction with phenoxyacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the carboxylate group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structural features suggest it could interact with various biological targets, making it a candidate for drug development
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((4-methoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
- Ethyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate may exhibit unique properties due to the specific arrangement and nature of its functional groups
Biological Activity
Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core, which is a five-membered heterocyclic ring containing sulfur. The presence of various functional groups, such as the carbamoyl and acetamido moieties, enhances its reactivity and biological profile. The molecular formula and structural characteristics contribute to its pharmacological potential.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties through mechanisms such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Antimicrobial Effects : Similar derivatives have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Like other thiophene derivatives, it may interfere with microtubule dynamics, which is crucial for cell division. This mechanism has been observed in studies involving related compounds that disrupt normal cellular organization during mitosis .
- Enzyme Inhibition : The presence of specific functional groups could allow for the inhibition of key enzymes involved in metabolic pathways, impacting cancer cell growth.
- Receptor Binding : Interaction studies suggest that the compound may bind to various biological targets, influencing signaling pathways related to cell survival and proliferation.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Case Study on Antitumor Activity : In a study involving human breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic markers after exposure to the compound.
- Case Study on Microtubule Disruption : Ultrastructural analysis of treated cells revealed significant alterations in microtubule organization, correlating with observed cytotoxic effects. This supports the hypothesis that this compound acts similarly to known antimicrotubular agents .
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-4-31-18-12-10-16(11-13-18)25-22(28)21-15(2)20(24(29)30-3)23(33-21)26-19(27)14-32-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
WNONPTTZOPHEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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